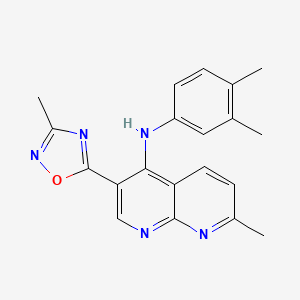![molecular formula C14H14F3N5O2S B2380198 4-メチル-N-(2-(4-(トリフルオロメチル)-7,8-ジヒドロ-5H-ピラノ[4,3-d]ピリミジン-2-イル)エチル)-1,2,3-チアジアゾール-5-カルボキサミド CAS No. 2034336-49-5](/img/structure/B2380198.png)
4-メチル-N-(2-(4-(トリフルオロメチル)-7,8-ジヒドロ-5H-ピラノ[4,3-d]ピリミジン-2-イル)エチル)-1,2,3-チアジアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14F3N5O2S and its molecular weight is 373.35. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経保護剤
この化合物は、神経保護剤としての可能性を秘めていることが分かっています . 一連の新しいトリアゾール-ピリミジン系化合物(私たちの関心の化合物も含まれる可能性があります)が合成され、それらの神経保護作用と抗神経炎症作用について評価されました . 合成された14種類の化合物の中で、6種類が有望な神経保護作用を示しました .
抗神経炎症剤
この化合物は、神経保護作用に加えて、抗神経炎症剤としても有望です . 同じ研究では、合成された化合物のいくつかが、LPS刺激ヒトミクログリア細胞における一酸化窒素(NO)および腫瘍壊死因子-α(TNF-α)の産生阻害を通じて、有意な抗神経炎症作用を示すことがわかりました .
抗ウイルス剤
ピリミジンとその誘導体(私たちの関心の化合物も含まれる可能性があります)は、抗ウイルス作用を持つことが証明されています . これは、私たちの化合物がウイルス感染の治療に使用できる可能性を示唆しています。
抗がん剤
同様に、ピリミジンとその誘導体は、抗がん作用を持つことも示されています . これは、私たちの化合物ががん治療に使用できる可能性を示唆しています。
抗酸化剤
この化合物は、抗酸化剤としての可能性も秘めている可能性があります . ピリミジンとその誘導体は、抗酸化作用を持つことが示されています . これは、私たちの化合物が体内の酸化ストレスに対抗するために使用できる可能性を示唆しています。
抗菌剤
最後に、ピリミジンとその誘導体は、抗菌作用を持つことが示されています . これは、私たちの化合物が細菌感染症の治療に使用できる可能性を示唆しています。
特性
IUPAC Name |
4-methyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2S/c1-7-11(25-22-21-7)13(23)18-4-2-10-19-9-3-5-24-6-8(9)12(20-10)14(15,16)17/h2-6H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZYNTRDJVJVSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=NC3=C(COCC3)C(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
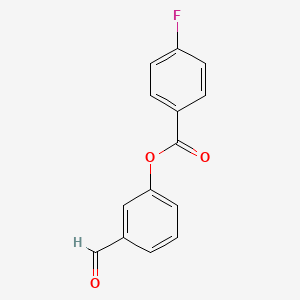
![3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380117.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2380120.png)

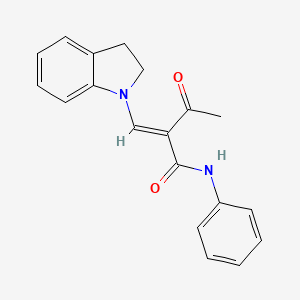
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2380123.png)
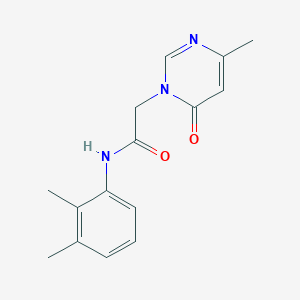
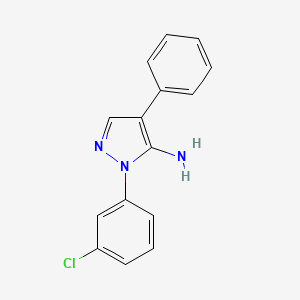
![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)
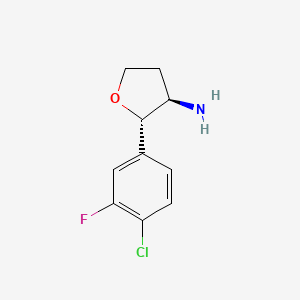
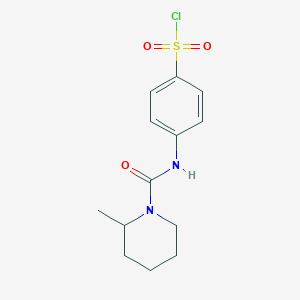
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)
